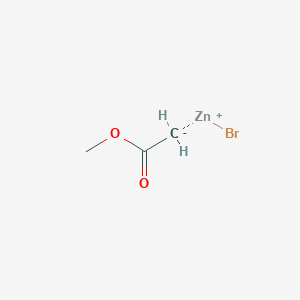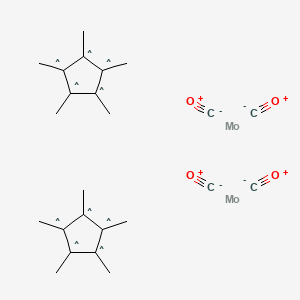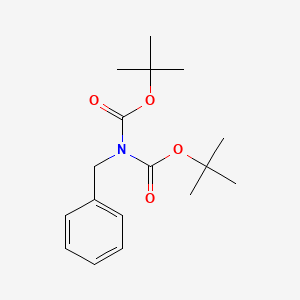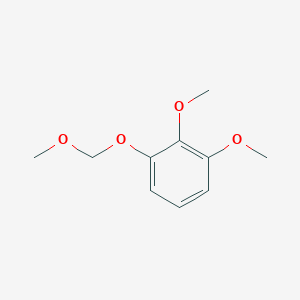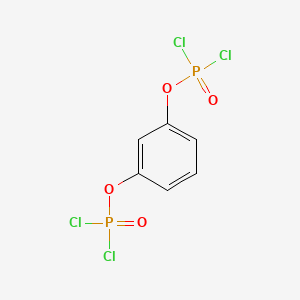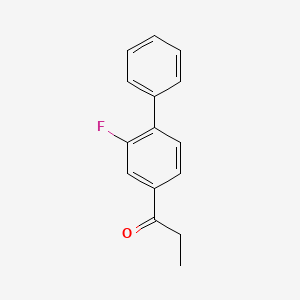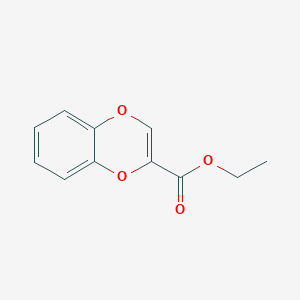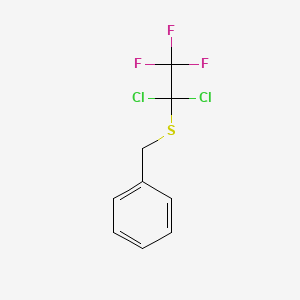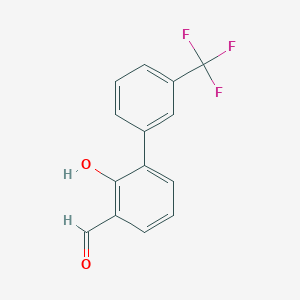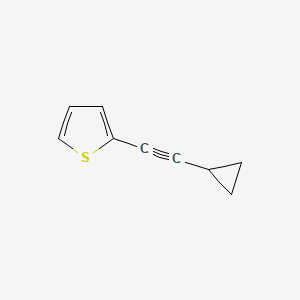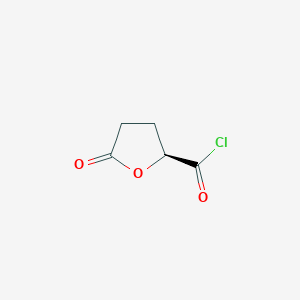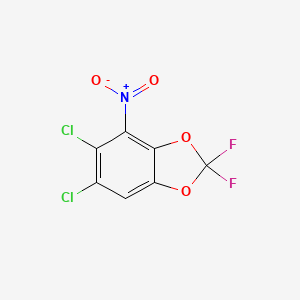
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is an organometallic compound with a unique structure that combines cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane typically involves the reaction of cyclopentadienyl anion with fluoren-9-yl diphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon in hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)diphenylmethane involves its ability to coordinate with metal centers, facilitating various catalytic processes. The cyclopentadienyl and fluoren-9-yl groups provide stability and enhance the reactivity of the compound. The diphenylmethane moiety contributes to the overall electronic properties, making it an effective ligand in catalytic cycles.
相似化合物的比较
Similar Compounds
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane: Similar structure but with tert-butyl groups, offering different steric and electronic properties.
(Cyclopentadienyl)(fluoren-9-yl)dimethylmethane: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.
Uniqueness
(Cyclopentadienyl)(fluoren-9-yl)diphenylmethane is unique due to its combination of cyclopentadienyl, fluoren-9-yl, and diphenylmethane moieties, which provide a balance of stability and reactivity. This makes it versatile for various applications in catalysis, organic synthesis, and material science.
属性
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-17,19-22,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVURPCFUNQHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
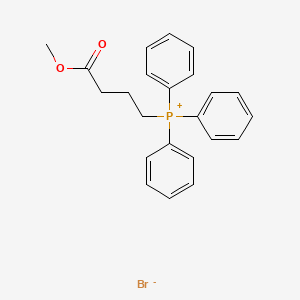
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
